molecular formula C8H15NO3 B1279068 (R)-tert-Butyl (1-oxopropan-2-yl)carbamate CAS No. 82353-56-8

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate

Cat. No. B1279068
CAS RN: 82353-56-8
M. Wt: 173.21 g/mol
InChI Key: OEQRZPWMXXJEKU-ZCFIWIBFSA-N
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Description

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is particularly relevant in the context of pharmaceutical research and development, where it can be used to create compounds with potential therapeutic effects.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been explored in several studies. For instance, an enantioselective synthesis involving iodolactamization as a key step was described for a benzyl tert-butyl carbamate derivative, which is an intermediate for CCR2 antagonists . Another study reported the enzymatic kinetic resolution of a tert-butyl phenylcarbamate, which was resolved into its enantiomers and could be transformed into corresponding aminophenyl ethanols . Additionally, a scalable synthesis of a tert-butyl azabicyclohexane carboxylic acid was achieved, highlighting the importance of controlling stereoselectivity in cyclopropanation steps .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This structural feature is crucial for the compound's reactivity and its ability to serve as an intermediate in the synthesis of more complex molecules. The presence of the tert-butyl group can influence the steric and electronic properties of the molecule, which in turn affects its reactivity in chemical reactions .

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates that can undergo various chemical reactions. For example, they can be involved in cyclopropanation reactions, as seen in the synthesis of azabicyclohexane carboxylic acid . They can also participate in lipase-catalyzed transesterification reactions, which are useful for achieving enantioselective resolutions . Furthermore, the tert-butyl group can be involved in neighboring group participation, which can facilitate chiral inversions and other transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates, such as solubility, melting point, and reactivity, are influenced by the tert-butyl group and the overall molecular structure. These properties are essential for the practical application of these compounds in chemical synthesis. For example, the solubility in organic solvents can affect the purification process, while the stability of the carbamate group is important for the compound's shelf life and handling .

Scientific Research Applications

Synthesis of tert-Butyl Carbamates

  • Chiral Synthesis : A study by Li et al. (2015) describes the efficient preparation of tert-butyl carbamates, emphasizing chiral inversion via Boc-involved neighboring group participation. This method offers advantages in simplicity, cost, yield, and purification, highlighting its potential in industrial applications (Li et al., 2015).

  • Stereoselective Routes for Protease Inhibitors : Ghosh et al. (2017) utilized enantioselective syn- and anti-aldol reactions to create tert-butyl carbamates as building blocks for novel protease inhibitors, demonstrating its role in pharmaceutical synthesis (Ghosh et al., 2017).

Synthesis of Natural Product Intermediates

  • Intermediate for Jaspine B : Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate of the natural product jaspine B, which shows cytotoxic activity against human carcinoma cell lines. This synthesis was achieved through multiple steps, starting from L-Serine (Tang et al., 2014).

Safety And Hazards

The compound has been assigned the signal word “Warning” and the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQRZPWMXXJEKU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448003
Record name (R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate

CAS RN

82353-56-8
Record name 1,1-Dimethylethyl N-[(1R)-1-methyl-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82353-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Buaphan - 2013 - sure.su.ac.th
Arboflorine, a Natural products isolated from the plant family Kopsia found in the region of Southeast Asia, India and China. In Southeast Asia, some of the traditional treatments for …
Number of citations: 0 www.sure.su.ac.th
L Nguyen, DC Schultz, SS Terzyan, M Rezaei… - Bioorganic & Medicinal …, 2022 - Elsevier
Inhibitors of gamma-glutamyl transpeptidase (GGT1, aka gamma-glutamyl transferase) are needed for the treatment of cancer, cardiovascular illness and other diseases. Compounds …
Number of citations: 3 www.sciencedirect.com

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